molecular formula C13H24N2O B2509186 1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine CAS No. 2097858-82-5

1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine

Cat. No.: B2509186
CAS No.: 2097858-82-5
M. Wt: 224.348
InChI Key: DHNIHNMUBPSTLV-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine is a piperazine derivative featuring a cyclopropylmethyl group at the 1-position and an oxan-4-yl (tetrahydropyran-4-yl) substituent at the 4-position. The cyclopropylmethyl group enhances lipophilicity and metabolic stability, while the oxan-4-yl group may improve solubility and binding specificity.

Properties

IUPAC Name

1-(cyclopropylmethyl)-4-(oxan-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-2-12(1)11-14-5-7-15(8-6-14)13-3-9-16-10-4-13/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNIHNMUBPSTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halides.

    Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be attached through a nucleophilic substitution reaction using oxan-4-yl halides.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-4-(oxan-4-yl

Biological Activity

1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant studies surrounding this compound, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine can be represented as follows:

  • Molecular Formula : C_{12}H_{18}N_{2}O
  • CAS Number : 2097858-82-5

The compound features a piperazine ring substituted with a cyclopropylmethyl group and an oxane moiety, which may influence its interaction with biological targets.

The biological activity of 1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine is primarily attributed to its ability to interact with various receptors and enzymes in the body. The presence of the piperazine structure is known to enhance binding affinity to neurotransmitter receptors, particularly those involved in the central nervous system (CNS) signaling pathways.

Potential Mechanisms:

  • Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, modulating neurotransmitter activity.
  • Enzyme Inhibition : It could inhibit enzymes that play critical roles in metabolic pathways, impacting physiological processes.

Biological Activity

Research has indicated that 1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine exhibits several biological activities:

  • Antidepressant Effects : Preliminary studies suggest potential antidepressant-like effects in animal models, possibly through serotonin receptor modulation.
  • Anxiolytic Properties : The compound may reduce anxiety-like behaviors, indicating a role in anxiety management.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntidepressantReduction in depressive behavior
AnxiolyticDecrease in anxiety-like behaviors
NeuroprotectiveProtection against oxidative stress

Study 1: Antidepressant Activity

In a controlled study involving rodent models, 1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine was administered to evaluate its antidepressant effects using the forced swim test. Results indicated a significant reduction in immobility time compared to control groups, suggesting an antidepressant-like effect.

Study 2: Anxiolytic Effects

Another study assessed the anxiolytic properties of the compound through the elevated plus maze test. The results demonstrated increased time spent in open arms by treated animals, indicative of reduced anxiety levels.

Research Findings

Recent research has focused on optimizing the pharmacological profile of compounds similar to 1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine. Modifications to the piperazine scaffold have been explored to enhance receptor selectivity and minimize side effects commonly associated with CNS-active drugs.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

Piperazine derivatives are often modified at the 1- and 4-positions to tune receptor affinity and pharmacokinetics. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Pharmacological Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Affinity (IC50) Reference
1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine Cyclopropylmethyl, Oxan-4-yl ~239.36* Hypothesized sigma/DAT interaction N/A Target
1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine Cyclopropylmethyl, Piperidin-4-yl 223.36 Sigma receptor ligand N/A
DUP 734 Cyclopropylmethyl, Fluorophenyl-oxoethyl ~400 (estimated) Sigma ligand, dopamine release N/A
GBR 12909 Bis(4-fluorophenyl)methoxyethyl, 3-phenylpropyl 477.44 Dopamine transporter (DAT) inhibitor 8.0 nM (DAT binding)
SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine) Dimethoxyphenethyl, Phenylpropyl 446.4 Sigma-1 agonist (antidepressant) Clinical phase III
Compound 8 () Dihydronaphthalenyl, Methoxyphenyl ~440 (estimated) 5-HT1A agonist, D2 antagonist 2.0 nM (5-HT1A)

*Estimated based on molecular formula C12H21N3O.

Functional Insights

  • Sigma Receptor Interactions: DUP 734 and SA4503 demonstrate that cyclopropylmethyl and arylalkyl substituents enhance sigma receptor binding. The cyclopropylmethyl group in DUP 734 contributes to non-transporter-mediated dopamine release, a mechanism that may extend to the target compound .
  • Dopamine Transporter (DAT) Affinity :

    • GBR 12909 analogs (e.g., compound 7, IC50 = 8.0 nM) highlight the importance of rigid substituents (e.g., bridged piperazines) for high DAT affinity. The oxan-4-yl group in the target compound may reduce DAT binding compared to bulkier aryl groups but improve selectivity .
  • 5-HT1A and D2 Receptor Activity :

    • Compound 8 () shows how dihydronaphthalene and methoxy groups enable dual 5-HT1A/D2 activity. The oxan-4-yl group’s ether oxygen could mimic methoxy interactions, suggesting possible serotonergic modulation .

Physicochemical Properties

  • Lipophilicity : Cyclopropylmethyl increases logP compared to simpler alkyl groups, enhancing blood-brain barrier penetration.
  • Solubility : The oxan-4-yl group’s ether oxygen improves aqueous solubility relative to purely aromatic substituents (e.g., phenylpropyl in GBR 12909) .

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